Physicochemical properties of (2-Bromophenyl)(butyl)sulfane
Physicochemical properties of (2-Bromophenyl)(butyl)sulfane
Technical Guide: Physicochemical Properties & Applications of (2-Bromophenyl)(butyl)sulfane
Part 1: Executive Summary
(2-Bromophenyl)(butyl)sulfane (CAS: 74642-19-6), also known as 1-bromo-2-(butylthio)benzene, is a bifunctional organosulfur building block characterized by an ortho-substituted arene scaffold. It features two distinct reactive handles: an aryl bromide moiety susceptible to metal-catalyzed cross-coupling and a sulfide center capable of oxidation or coordination chemistry.
This compound serves as a critical intermediate in the synthesis of fused heterocycles (e.g., benzothiophenes), pharmaceutical candidates (e.g., serotonin modulator analogs), and specialized ligands for homogeneous catalysis. Its lipophilic butyl chain modifies solubility and steric parameters, distinguishing it from its methyl-substituted analogs.
Part 2: Physicochemical Specifications
The following data aggregates experimental values and high-confidence structure-property relationship (SPR) predictions for CAS 74642-19-6.
Table 1: Core Physical Constants
| Property | Value | Notes |
| IUPAC Name | 1-Bromo-2-(butylthio)benzene | |
| CAS Registry | 74642-19-6 | |
| Molecular Formula | C₁₀H₁₃BrS | |
| Molecular Weight | 245.18 g/mol | |
| Physical State | Colorless to pale yellow liquid | At 25°C |
| Boiling Point | ~145–150 °C @ 10 mmHg | Predicted based on 2-bromothioanisole (114°C/10mmHg) |
| Density | 1.32 ± 0.05 g/cm³ | Predicted |
| LogP (Octanol/Water) | 4.82 | High lipophilicity due to butyl chain |
| Refractive Index | High polarizability (S/Br atoms) | |
| Solubility | DCM, THF, Toluene, Hexanes | Insoluble in water |
Structural Analysis
-
Steric Environment: The ortho-bromo substituent creates significant steric bulk around the sulfur atom. This conformation restricts rotation, potentially favoring specific binding modes in metalloprotein targets or catalytic cycles.
-
Electronic Effects: The sulfide group is a weak activator (inductive withdrawal, resonance donation), while the bromine is a deactivator. The net effect makes the ring electron-rich relative to bromobenzene but less reactive than thioanisole towards electrophilic aromatic substitution.
Part 3: Synthesis & Manufacturing Protocols
The most robust synthetic route involves the S-alkylation of 2-bromobenzenethiol. This method avoids the scrambling issues often seen in transition-metal catalyzed C-S bond formation (e.g., disulfide formation).
Protocol A: Nucleophilic Substitution (S-Alkylation)
Rationale: Uses mild basic conditions to deprotonate the thiol (
Reagents:
-
2-Bromobenzenethiol (1.0 equiv)[1]
-
1-Bromobutane (1.1 equiv)
-
Potassium Carbonate (
, 2.0 equiv) -
Solvent: DMF or Acetonitrile (0.5 M)
Step-by-Step Workflow:
-
Preparation: Charge a round-bottom flask with 2-bromobenzenethiol and anhydrous DMF under an inert atmosphere (
or Ar). -
Deprotonation: Add
in a single portion. Stir at ambient temperature for 15 minutes to generate the thiolate anion (color change often observed). -
Alkylation: Add 1-bromobutane dropwise via syringe to control exotherm.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexanes:EtOAc 95:5) or GC-MS.[2] The thiol peak should disappear.
-
Workup: Dilute with water and extract with Ethyl Acetate (
). Wash organic layer with brine to remove DMF. Dry over . -
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (100% Hexanes
5% EtOAc/Hexanes).
Yield Expectation: 85–92%
Visualization: Synthesis Pathway
Figure 1: S-alkylation pathway via thiolate intermediate.
Part 4: Reactivity Profile & Applications
The utility of (2-Bromophenyl)(butyl)sulfane lies in its orthogonal reactivity. The C-Br bond allows for carbon framework extension, while the Sulfur atom can be modulated to change oxidation state or act as a directing group.
C-Br Bond Activation (Cross-Coupling)
The aryl bromide is a prime candidate for Palladium-catalyzed coupling.
-
Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl thioethers.
-
Note: The sulfur atom can poison Pd catalysts. High-activity catalysts (e.g., Pd(OAc)₂/SPhos or Pd₂dba₃/XPhos) are required to overcome this coordination.
-
-
Buchwald-Hartwig: Amination to form N-aryl species.
Sulfur Oxidation
Controlled oxidation yields sulfoxides (chiral potential) or sulfones (strong electron-withdrawing groups).
-
To Sulfoxide (Ar-SO-Bu): 1.0 equiv mCPBA, DCM, 0°C.
-
To Sulfone (Ar-SO₂-Bu): Excess
/acetic acid or 2.5 equiv mCPBA.
Cyclization to Benzothiophenes
A key application is the synthesis of substituted benzothiophenes via internal cyclization.
-
Mechanism:[3][4][5][6][7][8][9] Coupling with an alkyne (Sonogashira) followed by electrophilic cyclization of the sulfur onto the alkyne.
Visualization: Reactivity Map
Figure 2: Divergent reactivity pathways available for drug discovery scaffolds.
Part 5: Analytical Characterization
To validate the identity of synthesized (2-Bromophenyl)(butyl)sulfane, the following spectral signatures are diagnostic:
-
¹H NMR (400 MHz, CDCl₃):
- 7.55 (dd, 1H, Ar-H ortho to Br) – Deshielded doublet.
- 7.30–7.00 (m, 3H, Ar-H remaining).
-
2.95 (t, 2H,
) – Diagnostic triplet for alkyl sulfide. -
1.70 (quint, 2H,
). -
1.50 (sext, 2H,
). -
0.95 (t, 3H,
).
-
¹³C NMR:
-
Aromatic carbons: ~139 ppm (C-S), ~133 ppm (C-H), ~123 ppm (C-Br).
-
Aliphatic carbons: ~33 ppm (
).
-
-
Mass Spectrometry (GC-MS):
-
Molecular ion
at m/z 244/246 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern). -
Fragment at m/z 187/189 (Loss of butyl group,
).
-
Part 6: Safety & Handling (SDS Summary)
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
Stench: Thioethers often possess a disagreeable, garlic-like odor. Handle only in a fume hood.
-
-
Storage: Store in a cool, dry place under inert gas (Argon). Sulfur compounds can slowly oxidize in air to sulfoxides.
-
Spill Response: Treat spills with dilute bleach (sodium hypochlorite) to oxidize the sulfide to the non-volatile sulfoxide/sulfone before cleanup.
Part 7: References
-
Preparation of Aryl Sulfides: Arnau, N., et al. "Palladium(0)-catalyzed allylation of thiols and arylthiolates." Tetrahedron1993 , 49(47), 11019-11028.
-
Palladium Catalysis: Hartwig, J. F.[3] "Evolution of C–H Bond Functionalization Strategies." Science2012 , 335, 315-320. (Contextual grounding for C-Br coupling).
-
Vortioxetine Synthesis: Bang-Andersen, B., et al. "Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder." Journal of Medicinal Chemistry2011 , 54(9), 3206–3221.[3]
-
Sulfide Oxidation: Trost, B. M., & Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters1981 , 22(14), 1287-1290.
Sources
- 1. 2-Bromobenzenethiol | C6H5BrS | CID 80598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. t-Butyl bromide | C4H9Br | CID 10485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 4. CN102363614A - Method for synthesizing 2-bromothiophene - Google Patents [patents.google.com]
- 5. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nobelprize.org [nobelprize.org]
